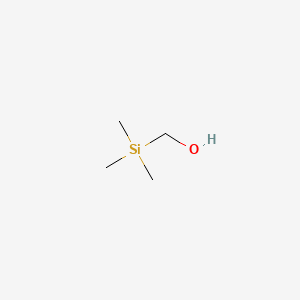
(Trimethylsilyl)methanol
Cat. No. B1207269
Key on ui cas rn:
3219-63-4
M. Wt: 104.22 g/mol
InChI Key: ZQKNBDOVPOZPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05140084
Procedure details


8.5 g (0.1 mole) of cyanoacetic acid, 10.43 g (0.1 mole) of trimethylsilylmethanol, 30.66 g (0.12 mole) of 2-chloro-1-methylpyridinium iodide, 24.3 g (0.24 mole) of triethylamine and 200 ml of tetrahydrofuran were placed in a reaction vessel and reaction was allowed to take place at 50° C. for 3 hours in an argon atmosphere. Thereafter, a 10% aqueous sodium thiosulfate solution was added, followed by extraction with ether. An organic layer obtained was washed with a 10% aqueous sodium thiosulfate solution and then with water, then dried overnight with anhydrous magnesium. Thereafter, the desiccant was filtered off and the solvent was removed under a reduced pressure, followed by vacuum distillation to afford 14.6 g of trimethylsilylmethyl α-cyanoacetate (NCCH2CO2CH2SiMe3) (b.p. 81°-82° C./2 mmHg, yield 85%).





Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH3:7][Si:8]([CH2:11]O)([CH3:10])[CH3:9].[I-].ClC1C=CC=C[N+]=1C.C(N(CC)CC)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1>[C:1]([CH2:3][C:4]([O:6][CH2:7][Si:8]([CH3:11])([CH3:10])[CH3:9])=[O:5])#[N:2] |f:2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)O
|
|
Name
|
|
|
Quantity
|
10.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)CO
|
|
Name
|
|
|
Quantity
|
30.66 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].ClC1=[N+](C=CC=C1)C
|
|
Name
|
|
|
Quantity
|
24.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
sodium thiosulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 3 hours
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An organic layer obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with a 10% aqueous sodium thiosulfate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with water, then dried overnight with anhydrous magnesium
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Thereafter, the desiccant was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under a reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by vacuum distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CC(=O)OC[Si](C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.6 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
